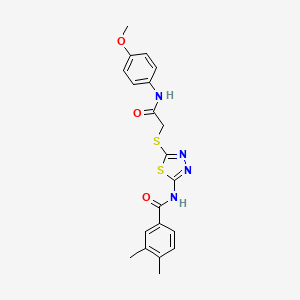

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Description

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic derivatives, which are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties. The structure features a 1,3,4-thiadiazole core substituted with a sulfur-linked acetamide group bearing a 4-methoxyphenylamino moiety and a 3,4-dimethylbenzamide group at the 2-position. The presence of electron-donating methoxy and methyl groups likely enhances its lipophilicity and metabolic stability, which are critical for bioavailability.

Properties

IUPAC Name |

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-12-4-5-14(10-13(12)2)18(26)22-19-23-24-20(29-19)28-11-17(25)21-15-6-8-16(27-3)9-7-15/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTGRICDOLESQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a complex organic compound that integrates a thiadiazole ring with various functional groups. This structure suggests significant potential for biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3S2, with a molecular weight of approximately 430.5 g/mol. Key structural features include:

- Thiadiazole Ring : Known for its diverse pharmacological activities.

- Methoxy Group : Enhances solubility and bioavailability.

- Benzamide Moiety : Contributes to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes crucial for tumor growth and proliferation .

- Receptor Binding : The compound may interact with various receptors on cell surfaces, triggering intracellular signaling cascades that affect cell behavior.

- Nucleic Acid Interaction : It has the potential to bind to DNA and RNA, influencing gene expression and protein synthesis .

Pharmacological Activities

Research indicates that derivatives of thiadiazole exhibit a wide range of pharmacological activities, including:

- Anticancer Activity : Several studies have demonstrated that compounds containing the 1,3,4-thiadiazole ring can inhibit cancer cell proliferation by targeting DNA synthesis and other critical pathways .

- Antimicrobial Properties : Thiadiazole derivatives have shown significant antibacterial and antifungal activities against various strains. For instance, compounds similar to this compound exhibited higher potency than standard antibiotics against Gram-positive bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Notes:

Antitumor Activity:

Enzyme Inhibition:

Anticonvulsant Activity:

- Analogs with benzothiazole -linked acetamide groups (e.g., ) demonstrate 100% effectiveness in the MES model, outperforming phenytoin.

Key Research Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, F) improve electrophilicity but may reduce solubility.

- Methoxy and methyl groups balance lipophilicity and metabolic stability, making the target compound a promising candidate for further optimization.

Further in vivo studies are needed to validate efficacy and toxicity.

Synthetic Feasibility :

- High yields (e.g., 85% for compound 5m) indicate scalable synthesis routes for preclinical development.

Q & A

What are the recommended synthetic protocols for N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide?

Answer:

The compound is typically synthesized via multi-step reactions involving:

- Step I: Formation of intermediate 2-benzamidoacetic acid through condensation of substituted amines with chloroacetyl chloride under reflux conditions .

- Step II: Thiadiazole ring closure using phosphorus oxychloride (POCl₃) or sulfuric acid to cyclize thiosemicarbazide derivatives .

- Step III: Thioether linkage formation via nucleophilic substitution, employing anhydrous potassium carbonate in dry acetone under reflux .

Methodological Tip: Microwave-assisted synthesis can reduce reaction time and improve yields for intermediates .

How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity: Use thin-layer chromatography (TLC) with chloroform:acetone (3:1) for monitoring reactions .

- Melting Point: Determine uncorrected melting points in open capillary tubes .

- Spectroscopy:

What advanced techniques are used to resolve structural ambiguities in intermediates?

Answer:

- X-ray Diffraction (XRD): Resolve co-crystallized intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) to confirm bond angles and stereochemistry .

- Dynamic NMR Studies: Analyze tautomeric equilibria or rotational barriers in thiadiazole derivatives .

Note: Failed isolation of intermediates (e.g., thioacetamide derivatives) may require alternative solvents (DMSO/water mixtures) or pH adjustments .

How can structure-activity relationships (SAR) guide the optimization of this compound's bioactivity?

Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., 4-Cl, 4-F) on aryl rings to enhance cytotoxicity. Derivatives like 4j (IC₅₀ = 1.2 µM) show improved VEGFR-2 inhibition .

- Thioether Chain Modulation: Replace methylthio with benzylthio groups to improve lipophilicity and membrane permeability .

Experimental Design: Use standardized cytotoxicity assays (e.g., MTT) against cancer cell lines (HeLa, MCF-7) paired with molecular docking to prioritize candidates .

What computational strategies elucidate the compound's mechanism of action?

Answer:

- Molecular Docking: Target kinases (e.g., BRAF, VEGFR-2) using AutoDock Vina to predict binding affinities and key interactions (e.g., hydrogen bonds with Lys501 of VEGFR-2) .

- Molecular Dynamics (MD): Simulate ligand-protein complexes for 100 ns to assess stability and binding free energies (MM-PBSA) .

- QSAR Models: Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to guide synthetic efforts .

How should researchers address contradictory data in reaction yields or bioactivity?

Answer:

- Reaction Optimization: Vary catalyst (e.g., P₂S₅ vs. H₂SO₄) or solvent (dry acetone vs. ethanol) to isolate intermediates .

- Bioassay Validation: Replicate cytotoxicity studies across multiple cell lines and normalize data to positive controls (e.g., doxorubicin) .

Case Study: Co-crystals of intermediates (4.1 and 4.1a) were resolved via XRD after failed isolation attempts, highlighting the need for structural validation .

What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification: Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .

- Byproduct Control: Monitor thiadiazole ring oxidation byproducts using HPLC-UV .

- Yield Improvement: Optimize stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetamide) and reaction time .

How can researchers validate the compound's selectivity for therapeutic targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.